1-(1,2,3-benzothiadiazol-5-yl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3-Benzothiadiazol-5-yl)-3-cyclohexylurea is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-benzothiadiazol-5-yl)-3-cyclohexylurea typically involves the reaction of 1,2,3-benzothiadiazole with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3-Benzothiadiazol-5-yl)-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1,2,3-Benzothiadiazol-5-yl)-3-cyclohexylurea has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3-benzothiadiazol-5-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2,3-Benzothiadiazol-5-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:
3-(1,2,3-Benzothiadiazol-5-yl)-1-(4-methylbenzenesulfonyl)urea: This compound has a similar benzothiadiazole core but different substituents, leading to distinct chemical and biological properties.
1-(1,2,3-Benzothiadiazol-5-yl)-3-(3-chlorophenyl)urea: Another derivative with a chlorophenyl group, which may exhibit different reactivity and applications.
1-(1,2,3-Benzothiadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea:
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-4-2-1-3-5-9)15-10-6-7-12-11(8-10)16-17-19-12/h6-9H,1-5H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWULAIPAKGZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.